3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid
CAS No.: 1396962-65-4
Cat. No.: VC17700975
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396962-65-4 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 3-methyl-2-(pyridin-3-ylmethylamino)butanoic acid |
| Standard InChI | InChI=1S/C11H16N2O2/c1-8(2)10(11(14)15)13-7-9-4-3-5-12-6-9/h3-6,8,10,13H,7H2,1-2H3,(H,14,15) |
| Standard InChI Key | IAJYKFWSMDDAEH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)O)NCC1=CN=CC=C1 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The IUPAC name 3-methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid systematically describes its structure:
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A butanoic acid backbone substituted with a methyl group at position 3.
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An amino group at position 2, further modified by a pyridin-3-ylmethyl moiety.
The pyridine ring’s nitrogen atom at position 3 introduces distinct electronic effects compared to its 2- and 4-yl isomers. This positional difference impacts hydrogen bonding capacity and solubility .
Table 1: Comparative Structural Data of Pyridinylmethyl-Valine Isomers
Synthesis and Derivatives
Preparation of the Free Acid and Salt Forms
The free acid form is typically synthesized through nucleophilic substitution reactions between valine derivatives and pyridin-3-ylmethyl halides. A more commonly available derivative is its dihydrochloride salt (CHNO·2HCl), which has a molecular weight of 281.18 g/mol . This salt form enhances solubility in aqueous systems, making it preferable for biological studies .
Table 2: Key Properties of the Dihydrochloride Salt
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 281.18 g/mol |
| Storage Conditions | Room temperature |
| Purity | ≥95% (HPLC) |
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s XLogP3 value of approximately -0.4 suggests moderate hydrophilicity, likely due to the pyridine nitrogen’s ability to engage in hydrogen bonding. Aqueous solubility is enhanced in the dihydrochloride form, which ionizes readily in polar solvents .
Spectroscopic Characteristics
| Precaution | Recommendation |
|---|---|
| Ventilation | Use in well-ventilated areas |
| Protective Equipment | Gloves, eye protection |
| Storage | Keep container tightly closed |
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